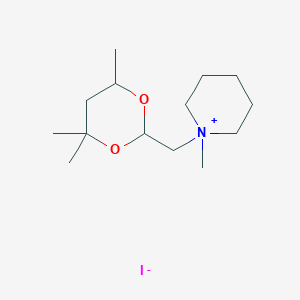

C14H28Ino2

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H28INO2 |

|---|---|

Molecular Weight |

369.28 g/mol |

IUPAC Name |

1-methyl-1-[(4,4,6-trimethyl-1,3-dioxan-2-yl)methyl]piperidin-1-ium;iodide |

InChI |

InChI=1S/C14H28NO2.HI/c1-12-10-14(2,3)17-13(16-12)11-15(4)8-6-5-7-9-15;/h12-13H,5-11H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

FRANSXUOLJQMFP-UHFFFAOYSA-M |

Canonical SMILES |

CC1CC(OC(O1)C[N+]2(CCCCC2)C)(C)C.[I-] |

Origin of Product |

United States |

Evolution of Polymerizable Ionic Liquids in Contemporary Chemical Research

The journey of polymerizable ionic liquids is rooted in the broader history of ionic liquids (ILs), which are salts with melting points below 100°C. wiley-vch.denih.gov The first IL, ethylammonium (B1618946) nitrate, was reported by Paul Walden in 1914. wiley-vch.denih.gov However, it wasn't until the 1990s that research into ILs gained significant momentum, with the synthesis of air- and water-stable ILs, such as those based on the 1-ethyl-3-methylimidazolium (B1214524) cation. wiley-vch.deresearchgate.net These "designer solvents" offered unique properties like negligible vapor pressure, high thermal stability, non-flammability, and high ionic conductivity, making them attractive for various applications, including electrochemistry and catalysis. wiley-vch.denih.govmdpi.com

The concept of combining the desirable properties of ILs with the mechanical robustness and processability of polymers led to the development of poly(ionic liquid)s, or polymerized ionic liquids (PILs). researchgate.net PILs are a subclass of polyelectrolytes where the ionic liquid moiety is covalently attached to a polymer backbone. mdpi.com This innovation addressed some limitations of liquid ILs, such as potential leakage in devices. The synthesis of PILs can be achieved through two main strategies: the direct polymerization of ionic liquid monomers or the chemical modification of existing polymers. researchgate.net This evolution has established PILs as a critical material in fields requiring solid-state ion conductors, such as advanced batteries and supercapacitors. researchgate.netresearchgate.net

Significance of Quaternary Ammonium Based Ionic Liquids with Polymerizable Functionalities

Among the various types of cations used to create PILs, quaternary ammonium (B1175870) compounds (QACs) are particularly significant. mdpi.com QACs are composed of a central, positively charged nitrogen atom bonded to four organic groups. mdpi.comnih.gov Their structural versatility allows for fine-tuning of the resulting material's physical and chemical properties. mdpi.com When a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674), is incorporated into the structure of a quaternary ammonium IL, it creates a monomer like [2-(Methacryloyloxy)ethyl]dimethylhexylammonium iodide.

The significance of these quaternary ammonium-based PILs in energy materials stems from several key advantages:

Enhanced Stability: Quaternary ammonium cations generally exhibit good chemical and thermal stability, which is crucial for the safety and longevity of energy storage devices. mdpi.commdpi.com

Tunable Properties: The properties of the PIL can be systematically altered by changing the nature of the alkyl groups on the nitrogen atom. For instance, modifying the length of the alkyl chains can influence the material's ionic conductivity and mechanical properties. nih.govresearchgate.net

Improved Safety: By solidifying the electrolyte through polymerization, the risks associated with flammable and volatile organic solvents used in conventional lithium-ion batteries are significantly reduced. nih.govrsc.org

Good Interfacial Contact: As solid electrolytes, PILs can offer better contact with electrode surfaces compared to rigid ceramic electrolytes, which is essential for efficient ion transport. nih.gov

The general structure of the specific compound C14H28INO2, [2-(Methacryloyloxy)ethyl]dimethylhexylammonium iodide, includes a methacrylate group for polymerization, a flexible ethyl linker, two methyl groups, and a hexyl chain on the quaternary nitrogen, with iodide as the counter-ion. This design balances polymerizability with ionic mobility.

Illustrative Properties of Quaternary Ammonium PIL Electrolytes

The following table provides typical property ranges for electrolytes derived from quaternary ammonium-based polymerizable ionic liquids, based on general findings in the field.

| Property | Typical Value Range | Significance in Energy Materials |

| Ionic Conductivity (at 25°C) | 10⁻⁵ to 10⁻³ S/cm | Determines the rate at which ions can move, affecting battery power density. nih.govrsc.org |

| Electrochemical Stability Window | > 4.5 V | A wide window is necessary to be compatible with high-voltage cathode materials for higher energy density. mdpi.com |

| Lithium-Ion Transference Number (tLi+) | 0.2 - 0.6 | A higher value indicates more efficient transport of Li+ ions, improving battery performance. nih.govmdpi.com |

| Thermal Decomposition Temperature | > 250 °C | High thermal stability enhances the safety of the battery, preventing thermal runaway. mdpi.comnih.gov |

Research Landscape for Polymerizable Ionic Liquids As Advanced Electrolytes

Quaternization Reactions via Menshutkin Pathway

The primary route for synthesizing quaternary ammonium (B1175870) salts is the Menshutkin reaction, a fundamental transformation in organic chemistry. wikipedia.orgnih.govunacademy.com This reaction involves the alkylation of a tertiary amine with an alkyl halide, resulting in the formation of a positively charged quaternary ammonium center and a halide anion. wikipedia.orgnih.govunacademy.commdpi.com The reaction is generally carried out in polar solvents. wikipedia.org Alkyl iodides are typically more reactive alkylating agents compared to bromides and chlorides in this reaction. wikipedia.org

Optimization of Alkylation Conditions for Steric and Yield Considerations

For instance, studies on the quaternization of various tertiary amines have shown that more spatially hindered amines can be more challenging to quaternize. mostwiedzy.pl Similarly, the steric bulk of the alkyl halide also plays a role; less sterically hindered alkyl halides (like methyl iodide) are generally more reactive in SN2 reactions. masterorganicchemistry.com Reaction conditions such as solvent polarity, temperature, and reaction time need to be carefully controlled to favor the desired quaternization and minimize potential side reactions. wikipedia.orgrsc.orggoogle.com The use of specific additives or catalysts can also influence the reaction efficiency and selectivity. rsc.orgchinesechemsoc.org

In the synthesis of [C6NMA,22]I, the reaction of 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA) with 1-iodohexane (B118524) is a typical example of a Menshutkin reaction. mdpi.com Using a slight excess of the alkyl halide and conducting the reaction in a suitable solvent like acetonitrile (B52724) under controlled temperature and atmosphere (e.g., argon) for a specific duration are common strategies to optimize the yield. mdpi.com Inhibitors, such as phenothiazine, are often included to prevent polymerization of the methacrylate group during the reaction. mdpi.com

Table 1. Example Quaternization Reaction Conditions and Yields for Analogous Systems

| Tertiary Amine Precursor | Alkyl Halide | Solvent | Temperature (°C) | Time | Yield (%) | Product | Source |

| 2-(diethylamino)ethyl methacrylate | 1-iodohexane | Acetonitrile | 60 | 3 days | 95.9 | N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide | mdpi.com |

| 2-(diethylamino)ethyl methacrylate | 1-iodobutane | Acetonitrile | 60 | 3 days | 97.5 | N-Butyl-N,N-diethyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide | mdpi.com |

| 2-(diethylamino)ethyl methacrylate | Iodoethane | Acetonitrile | 45 | 24 h | 96.4 | N,N,N-Triethyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide | mdpi.com |

| 2-(diethylamino)ethyl methacrylate | 1-bromohexane | Acetonitrile | 56 | 6 days | 53.9 | N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Bromide | mdpi.com |

As seen in Table 1, the nature of the alkyl halide can influence both the reaction time and yield, with iodoalkanes generally reacting faster and giving higher yields compared to bromoalkanes under similar conditions. mdpi.com

Mechanistic Analysis of SN2 Reactions in Quaternization

The Menshutkin reaction proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism. mdpi.commostwiedzy.plresearchgate.net In this mechanism, the lone pair of electrons on the tertiary amine nitrogen attacks the electrophilic carbon atom of the alkyl halide from the backside, simultaneously displacing the halide leaving group. This transition state involves a pentacoordinate nitrogen atom with partial positive and negative charges developing.

Factors influencing the rate of this SN2 reaction include the nucleophilicity of the amine, the electrophilicity of the alkyl halide (influenced by the leaving group and substituents on the carbon), and steric effects. mostwiedzy.plmasterorganicchemistry.com Good leaving groups (like iodide) facilitate the reaction. wikipedia.org Steric hindrance around the reacting centers hinders the approach of the nucleophile and increases the energy of the transition state, thus reducing the reaction rate. mostwiedzy.plchemrxiv.orgrsc.org

The solvent also plays a crucial role in the SN2 mechanism. Polar solvents, particularly those that can solvate the developing charges in the transition state and the resulting ions, tend to accelerate the reaction. wikipedia.orgnih.gov However, highly polar or protic solvents can sometimes solvate the amine nucleophile, reducing its reactivity. mdpi.com A balance is often sought to optimize the reaction rate and yield.

Halogen Anion Exchange Strategies

Following the quaternization reaction with an alkyl halide, the resulting quaternary ammonium salt has a halide counterion (e.g., iodide, bromide, or chloride). In some applications, it may be necessary or desirable to exchange this halide anion for a different anion. This is particularly relevant for tailoring the properties of the quaternary ammonium salt, such as solubility, thermal stability, or interaction with other materials. mdpi.comalfa-chemistry.com

Aqueous and Non-Aqueous Exchange Procedures

Anion exchange in quaternary ammonium salts can be achieved through various methods, including using anion exchange resins or by reaction with a salt containing the desired anion. nih.govnih.govresearchgate.net Both aqueous and non-aqueous procedures exist.

Aqueous exchange procedures often involve passing a solution of the quaternary ammonium halide through a column packed with an anion exchange resin in the desired counterion form (e.g., hydroxide, tetrafluoroborate, bis(trifluoromethanesulfonyl)imide). The halide ions are retained by the resin, while the quaternary ammonium cation elutes with the new counterion. nih.govresearchgate.net

Non-aqueous exchange methods are particularly useful for quaternary ammonium salts with limited solubility or stability in water. These methods can involve using anion exchange resins in organic solvents or reacting the quaternary ammonium halide with a salt of the desired anion in a suitable organic medium. nih.govnih.gov The choice of solvent in non-aqueous exchange is critical and can impact the efficiency of the exchange and the purity of the final product. nih.govacs.org For instance, using anion exchange resins in non-aqueous media has been shown to be effective for exchanging halide ions in various quaternary ammonium salts and ionic liquids. nih.govnih.gov

Impact of Anion Identity on Precursor Handling

The identity of the anion in a quaternary ammonium salt can significantly influence its physical and chemical properties, including solubility, hygroscopicity, melting point, and thermal stability. mdpi.comalfa-chemistry.com These properties, in turn, affect how the precursor quaternary ammonium salt is handled, purified, and stored.

For example, quaternary ammonium halides, particularly iodides and bromides, can be more prone to decomposition under certain conditions compared to salts with more stable anions. rsc.org The hygroscopic nature of some halide salts can also pose challenges in handling and storage, requiring careful drying procedures. alfa-chemistry.com

Advanced Synthetic Protocols for Polymerizable Amine Precursors

The synthesis of the polymerizable tertiary amine precursors, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), is a critical step before quaternization. These precursors typically contain both a tertiary amine group and a polymerizable functional group, such as a methacrylate or acrylate (B77674) moiety. google.comtandfonline.com

Advanced synthetic protocols for these precursors aim to achieve high purity and yield, as impurities can interfere with subsequent quaternization and polymerization steps. These protocols often involve the reaction of a suitable amino alcohol with a (meth)acrylic acid derivative or a transesterification reaction. google.com Protecting groups may be employed to prevent unwanted side reactions involving the amine or hydroxyl functionalities during the synthesis of the polymerizable group.

Furthermore, the design of polymerizable amine precursors can be varied to introduce different alkyl chain lengths or additional functional groups, leading to a range of analogous polymerizable quaternary ammonium salts with tailored properties. mdpi.comtandfonline.comnist.govresearchgate.net This allows for the synthesis of monomers suitable for various polymerization techniques and applications. google.comtandfonline.com

Table 2. Examples of Polymerizable Amine Precursors and Corresponding Quaternary Ammonium Salts

| Amine Precursor | Alkylating Agent | Resulting Quaternary Ammonium Salt Cation Structure | Example Counterion | Source |

| 2-(diethylamino)ethyl methacrylate | Alkyl halide | [R-N(CH2CH3)2(CH2CH2OOC(C=CH2)CH3)]+ (R = alkyl group from halide) | Halide (e.g., I-) | mdpi.com |

| N,N-dimethylaminoethyl methacrylate | Alkyl halide | [R-N(CH3)2(CH2CH2OOC(C=CH2)CH3)]+ (R = alkyl group from halide) | Halide | nih.gov |

| N-[3-(dimethylamino)propyl]methacrylamide | Alkyl halide | [(CH3)2N(R)(CH2)3NHOC(C=CH2)CH3]+ (R = alkyl group from halide) | Halide | science.gov |

Note: This table illustrates general structures based on common precursors and alkylation. Specific R groups and counterions depend on the synthesis.

The development of efficient and scalable synthetic routes to these polymerizable amine precursors is essential for the broader application of polymerizable quaternary ammonium salts in diverse fields.

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of molecular architecture in organic compounds, including complex polymerizable monomers like C14H28INO2. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the connectivity of atoms and the relative positions of different functional groups within the molecule.

High-Resolution NMR Techniques for Structural Confirmation

High-resolution one-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for confirming the proposed structure of this compound. ¹H NMR provides detailed information about the different proton environments in the molecule, allowing for the identification of alkyl chains, methylene (B1212753) and methyl groups adjacent to the quaternary nitrogen, and protons on the methacrylate moiety. The chemical shifts are influenced by the electronegativity of nearby atoms (like nitrogen and oxygen) and the presence of double bonds. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing crucial information about the connectivity.

¹³C NMR spectroscopy complements ¹H NMR by revealing the distinct carbon environments within the molecule. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state of the carbon atoms and the presence of electronegative substituents. Analysis of the ¹³C NMR spectrum of this compound allows for the identification of the carbonyl carbon, the vinylic carbons of the methacrylate group, the carbons in the hexyl and ethyl chains, and the carbons directly attached to the quaternary nitrogen. Researchers have utilized NMR spectroscopy, including at frequencies like 125 MHz, often in solvents such as acetone, to characterize compounds with the elemental analysis corresponding to this compound, confirming their structural identity as quaternary ammonium salts nih.gov.

Multidimensional NMR for Complex System Analysis

For more complex structural assignments or to resolve overlapping signals in one-dimensional spectra, multidimensional NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond and through-space correlation information between nuclei. COSY reveals couplings between vicinal protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC provides correlations between protons and carbons separated by multiple bonds, which is particularly useful for establishing connectivity across quaternary centers or through ester linkages in this compound. While specific multidimensional NMR data for this compound were not detailed in the provided snippets, these techniques are standard practice for the comprehensive structural analysis of similar complex organic molecules and polymerizable ionic liquids nih.gov. Pulsed Field Gradient NMR (PFG-NMR) can also be used to study diffusion, providing insights into molecular size and interactions in solution, although it can be time-consuming for slow-diffusing species nih.gov.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the functional groups present in a molecule and their vibrational modes. These techniques are valuable for identifying the characteristic bonds and structural motifs within this compound.

Fourier Transform Infrared Spectroscopy for Bond Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to the vibrational modes of its functional groups. This technique is highly effective for identifying the presence of specific bonds within this compound. Characteristic absorption bands expected for this compound include those corresponding to the C=O stretch of the ester group, C=C stretch of the methacrylate vinyl group, C-H stretching vibrations in the alkyl chains, and C-N stretches associated with the quaternary ammonium center. Studies on compounds with the elemental analysis of this compound have utilized ATR-FTIR spectroscopy, identifying key vibrational modes such as the ν(C-H) stretch around 2963 cm⁻¹ nih.gov. FTIR can be performed on solid samples, for example, as KBr pressings, or on liquid samples using techniques like Attenuated Total Reflectance (ATR) nih.gov.

A table summarizing expected key FTIR absorption bands for this compound is presented below:

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |

| C=O (Ester) | 1700-1750 |

| C=C (Methacrylate) | 1630-1650 |

| C-H (Alkyl) | 2850-2970 |

| C-N (Quaternary Ammonium) | 1000-1250 |

| C-O (Ester) | 1000-1300 |

Note: Specific band positions can vary slightly depending on the physical state and environment of the molecule.

Raman Spectroscopy for Molecular Vibrational Insights

Raman spectroscopy is another powerful vibrational technique that provides complementary information to FTIR. It measures the inelastic scattering of light by the molecule, which is related to changes in polarizability during molecular vibrations. Raman spectroscopy is particularly useful for identifying nonpolar or weakly polar bonds and symmetric vibrations that may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy could provide insights into the C=C stretch of the methacrylate group, the skeletal vibrations of the alkyl chains, and potentially information about the ionic interactions involving the iodide anion. While specific Raman data for this compound was not found in the provided snippets, Raman spectroscopy is a valuable tool for the comprehensive vibrational analysis of polymerizable monomers and polymers, offering insights into molecular conformation and packing.

X-ray Diffraction Techniques for Crystalline and Amorphous Structures

X-ray Diffraction (XRD) is a technique used to probe the long-range order in materials. For crystalline samples of this compound, powder XRD can provide information about the crystal structure, including the unit cell dimensions and the arrangement of molecules within the lattice. This is crucial for understanding the solid-state properties of the monomer. For amorphous forms or polymers derived from this compound, wide-angle X-ray scattering (WAXS) can provide information about the local order and chain packing. While specific XRD data for crystalline or amorphous this compound was not provided in the search results, XRD techniques are essential for characterizing the physical state and structural organization of polymerizable salts and their resulting polymeric materials.

Compound Information

| Compound Name | Molecular Formula | PubChem CID |

| N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammoniumiodide | This compound | Not readily available in initial search |

Detailed Research Findings (Based on provided snippets)

Research involving compounds with the elemental analysis corresponding to this compound (C, 45.53; H, 7.64; N, 3.79) has confirmed their identity as polymerizable quaternary ammonium iodides nih.govnih.gov. These studies have utilized NMR (e.g., at 125 MHz in acetone) and ATR-FTIR spectroscopy for structural characterization nih.govnih.gov. FTIR analysis has identified key functional group vibrations, such as the C-H stretching modes around 2963 cm⁻¹ nih.gov. Elemental analysis results obtained experimentally (e.g., C: 45.48; H: 7.64; N: 3.73) show good agreement with the calculated values for this compound nih.gov.

A summary of the elemental analysis data is presented below:

| Element | Calculated (%) for this compound | Found (%) nih.gov |

| C | 45.53 | 45.48 |

| H | 7.64 | 7.64 |

| N | 3.79 | 3.73 |

These spectroscopic and analytical techniques collectively provide robust evidence for the successful synthesis and structural confirmation of N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammoniumiodide (this compound), a key polymerizable quaternary ammonium iodide.

Single Crystal X-ray Diffraction for Definitive Molecular Structures

Single Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comrigaku.comcarleton.eduuol.de For a compound like C₁₄H₂₈InO₂, obtaining a suitable single crystal is a prerequisite for SC-XRD analysis. acs.orgjove.comuhu-ciqso.es If a single crystal can be grown, SC-XRD can provide definitive information about its molecular structure, including:

Unit Cell Dimensions and Symmetry: The size and shape of the repeating unit cell within the crystal lattice. creative-biostructure.comcarleton.edu

Atomic Positions: The precise coordinates of each atom within the unit cell. creative-biostructure.comuol.de

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles formed by these bonds, which are crucial for understanding the molecular geometry. creative-biostructure.comcarleton.eduuol.demkuniversity.ac.in

Configuration and Conformation: The spatial arrangement of atoms and the shape of the molecule. creative-biostructure.commkuniversity.ac.in

Intermolecular Interactions: Details about how molecules pack in the crystal lattice, including hydrogen bonding or other weak interactions. rigaku.commkuniversity.ac.in

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry. rigaku.com

The process involves exposing a single crystal to a beam of X-rays and measuring the angles and intensities of the diffracted rays. creative-biostructure.comcarleton.edu This diffraction pattern is then used to computationally reconstruct the electron density map of the crystal, from which the atomic positions and thus the molecular structure are determined. uol.deacs.orgmkuniversity.ac.in While SC-XRD is considered the gold standard for structural determination, its applicability is limited by the ability to obtain high-quality single crystals of sufficient size. acs.orguhu-ciqso.es

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. mcmaster.cawikipedia.org For a compound like C₁₄H₂₈InO₂, MS can provide:

Molecular Weight Determination: Under appropriate ionization conditions, the molecular ion (M⁺ or M•⁺) can be detected, providing the accurate molecular weight of the compound. mcmaster.calibretexts.orglibretexts.org High-resolution MS can determine the exact mass, which can help confirm the elemental composition (C₁₄H₂₈¹¹⁵In¹⁶O₂ in this case, considering the most abundant indium isotope). mcmaster.ca

Elemental Composition: Precise mass measurements of the molecular ion and fragment ions can be used to determine their elemental compositions. mcmaster.ca

Fragmentation Analysis: When the molecular ion is unstable, it breaks down into smaller charged fragments. wikipedia.orglibretexts.orglibretexts.org The pattern of these fragments is characteristic of the molecule's structure. libretexts.orglibretexts.org By analyzing the m/z values and intensities of the fragment ions, information about the functional groups present and the connectivity of atoms within the molecule can be deduced. mcmaster.calibretexts.org Different ionization techniques can influence the degree and type of fragmentation. wikipedia.org

Isotope Abundance: The natural isotopic abundance of elements like carbon, hydrogen, oxygen, and indium will result in characteristic isotopic peaks (e.g., M+1, M+2) that can help confirm the molecular formula.

MS is a highly sensitive technique and requires only a small amount of sample. nih.gov It is often used in conjunction with chromatographic techniques (like GC-MS or LC-MS) to analyze mixtures. The fragmentation pattern serves as a unique fingerprint that can be compared to spectral libraries for identification purposes. libretexts.org

Theoretical and Computational Modeling of Polymerizable Ionic Liquid Systems

Quantum Chemical Approaches to Electronic Structure and Reactivitymdpi.comresearchgate.netresearchgate.net

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. mdpi.com They are employed to calculate the electronic structure, which in turn dictates the molecule's geometry, stability, and chemical reactivity. For a novel PIL monomer like C14H28Ino2, these approaches can predict its polymerizability and electrochemical stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. mdpi.com It is particularly effective for studying the mechanisms of chemical reactions. In the context of the hypothetical this compound monomer, DFT would be instrumental in elucidating the pathways for its polymerization.

Researchers can model various potential reaction mechanisms, such as free-radical or cycloaddition polymerizations, to determine the most energetically favorable route. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, DFT allows for the determination of activation energy barriers. pku.edu.cnyoutube.com A lower activation barrier indicates a more likely reaction pathway. For instance, a DFT study could compare a concerted versus a stepwise polymerization mechanism, providing insights that are crucial for selecting appropriate synthesis conditions. pku.edu.cn

| Reaction Pathway | Transition State (TS) | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Pathway A: Concerted | TS-A | 25.4 |

| Pathway B: Stepwise (Step 1) | TS-B1 | 21.7 |

| Pathway B: Stepwise (Step 2) | TS-B2 | 8.2 |

| Pathway C: Alternative | TS-C | 33.1 |

Ab initio methods are quantum chemistry calculations based directly on theoretical principles, without the inclusion of experimental parameters. These methods, such as Coupled Cluster theory (e.g., CCSD(T)), are known for their high accuracy, although they are computationally demanding. nih.gov

For the this compound monomer, ab initio calculations would provide precise values for key molecular properties. These include the optimized molecular geometry, vibrational frequencies (which can be compared with experimental IR spectra), dipole moments, and polarizabilities. nih.govnih.gov Furthermore, these methods can accurately predict energetic properties such as ionization potential and electron affinity, which are used to calculate the HOMO-LUMO gap. nih.govresearchgate.net A large HOMO-LUMO gap is typically associated with high electrochemical stability, a critical property for electrolyte materials.

| Molecular Property | Calculated Value (CCSD(T)/aug-cc-pVTZ) |

| Dipole Moment | 3.5 D |

| Average Polarizability | 22.1 ų |

| Adiabatic Ionization Energy | 7.8 eV |

| Adiabatic Electron Affinity | 1.2 eV |

| HOMO-LUMO Gap | 6.6 eV |

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemistry provides insights into single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules, representing the condensed (liquid or solid) phase. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing for the observation of dynamic processes and the calculation of bulk material properties. mdpi.com

For a polymerized this compound system to function as an electrolyte, efficient ion transport is essential. sciopen.com MD simulations are a primary tool for investigating the mechanisms of ion movement within a polymer matrix. researchgate.net By simulating the trajectories of mobile ions (such as Li⁺, if added to create a lithium-ion conductor) and the constituent ions of the PIL itself, researchers can visualize and quantify transport phenomena. youtube.com

These simulations can distinguish between different transport mechanisms, such as ions hopping between adjacent coordination sites on the polymer chains or a vehicular mechanism where ions move along with the segmental motion of the polymer backbone. researchgate.netsciopen.com The output of these simulations includes key transport properties like diffusion coefficients and ionic conductivity, which are vital for assessing an electrolyte's performance.

| Species | Diffusion Coefficient (D) at 330 K (x 10⁻⁷ cm²/s) |

| This compound Cation | 0.85 |

| This compound Anion | 1.20 |

| Li⁺ (in 1M solution) | 0.45 |

The morphology of a polymer electrolyte at the nanoscale significantly influences its properties. MD simulations can predict how polymer chains will pack and organize in the condensed phase. nih.gov For PILs like poly(this compound), which contain both charged (ionic) and uncharged (aliphatic) moieties, this often leads to nanoscale self-assembly, where different parts of the molecules segregate into distinct domains. nih.gov

This phase separation can create dedicated pathways for ion conduction, potentially enhancing the material's conductivity. MD simulations can characterize these structures by calculating radial distribution functions (RDFs), which describe the local ordering around a given atom or molecule. The simulations also quantify the strength of non-covalent intermolecular interactions, such as electrostatic and van der Waals forces, which drive the self-assembly process. nih.govresearchgate.net

| Interaction Pair | Average Interaction Energy (kcal/mol) |

| Cation - Anion | -85.6 |

| Cation - Cation | 15.2 |

| Anion - Anion | 18.9 |

| Polymer Backbone - Ion | -25.3 |

Statistical Mechanics and Thermodynamic Modeling of Solution Propertiesbiophysics.org

Statistical mechanics provides the theoretical framework that connects the microscopic behavior of molecules, as observed in quantum chemical and MD simulations, to the macroscopic thermodynamic properties of the material. nih.govfu-berlin.de This approach allows for the modeling of properties like the solubility of the this compound monomer in various solvents or the phase behavior of the resulting polymer when blended with other components.

By calculating partition functions based on the energy states accessible to the system, one can derive thermodynamic quantities such as free energy, enthalpy, and entropy. nih.gov These calculations are crucial for predicting the stability of different phases and understanding the driving forces behind processes like mixing and phase separation. For example, the Gibbs free energy of mixing can be modeled to predict whether the PIL monomer will be miscible with a given solvent at different concentrations.

| Mole Fraction of this compound in Solvent | Calculated Gibbs Free Energy of Mixing (ΔG_mix) (kJ/mol) |

| 0.1 | -2.8 |

| 0.3 | -5.1 |

| 0.5 | -6.2 |

| 0.7 | -4.9 |

| 0.9 | -2.5 |

Unidentified Chemical Compound: this compound

A comprehensive search for the chemical compound with the formula "this compound" has yielded no definitive identification in publicly available chemical databases and scientific literature. The unusual element notation "Ino" within the formula does not correspond to a recognized element or standard chemical group, suggesting a potential typographical error in the provided formula.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" specifically for this compound as outlined. The requested sections on the prediction of phase behavior and the analysis of solvent effects on reaction kinetics require specific data and research findings that are contingent on the precise chemical identity of the substance .

Without a valid and identifiable chemical structure, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. It is recommended to verify the chemical formula to enable a thorough and accurate search for the relevant scientific information.

Polymerization Mechanisms and Polymer Architectures Derived from N,n Diethyl N Hexyl N 2 Methacryloyloxy Ethyl Ammonium Iodide

Radical Polymerization Pathways of Methacrylate-Functionalized Ionic Liquids

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers, including methacrylate-functionalized ionic liquids. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, which then reacts with the monomer to begin the polymerization process.

The initiation efficiency, which is the fraction of initiator radicals that successfully start a polymer chain, is also a key factor. The bulky nature of the N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium iodide monomer might influence the initiation efficiency due to steric hindrance around the double bond.

Table 1: Representative Propagation Rate Coefficients (k_p) for Structurally Related Methacrylate (B99206) Monomers at 50°C

| Monomer | k_p (L·mol⁻¹·s⁻¹) |

| Methyl Methacrylate (MMA) | 836 |

| Ethyl Methacrylate (EMA) | 940 |

| n-Butyl Methacrylate (BMA) | 1050 |

This table presents generally accepted benchmark values for common methacrylates to provide context for the likely kinetic behavior of the title compound. cmu.edu

Steric hindrance plays a significant role in the polymerization of bulky monomers like N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide. The presence of the hexyl and two ethyl groups attached to the nitrogen atom creates a sterically crowded environment around the methacrylate functionality. This steric bulk can affect the polymerization in several ways. nih.gov

Controlled/Living Radical Polymerization Strategies

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques are employed. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP technique that can be applied to a wide range of monomers, including ionic liquids. researchgate.net The key to RAFT polymerization is the use of a chain transfer agent (CTA), which reversibly deactivates the propagating radical, allowing for controlled chain growth.

The successful RAFT polymerization of methacrylate-functionalized ionic liquids depends on the appropriate choice of the CTA, solvent, and reaction temperature. For methacrylates, trithiocarbonates are often effective CTAs. The polymerization of N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide via RAFT would be expected to yield polymers with controlled molecular weights and narrow polydispersity indices (Đ). The bulky side group of the monomer could influence the rate of the addition-fragmentation equilibrium, which is central to the RAFT process.

Table 2: Typical Conditions for RAFT Polymerization of a Methacrylate-Functionalized Ionic Liquid Monomer

| Parameter | Condition |

| Monomer | Methacrylate-functionalized Ionic Liquid |

| RAFT Agent | Trithiocarbonate-based CTA |

| Initiator | AIBN (Azobisisobutyronitrile) |

| Solvent | Ethanol or other polar organic solvent |

| Temperature | 60-80 °C |

This table provides a general set of conditions often used for the RAFT polymerization of similar ionic liquid monomers. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains. ATRP has been successfully used for the polymerization of various functional methacrylates. researchgate.net

For the ATRP of N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide, the selection of the catalyst system (ligand and copper salt) and the initiator is crucial for achieving good control over the polymerization. The presence of the iodide counter-ion in the monomer might interact with the copper catalyst, potentially influencing the polymerization kinetics. The bulky N-substituents could also affect the accessibility of the propagating radical to the catalyst for the deactivation step. Despite these potential challenges, ATRP offers a robust method for synthesizing well-defined polymers from this class of monomers.

Architecture Control in Polymerized Ionic Liquids

A key advantage of using CLRP techniques is the ability to control the polymer architecture. By manipulating the polymerization sequence and using multifunctional initiators or chain transfer agents, a variety of polymer structures can be synthesized from N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide. mdpi.com

For instance, block copolymers can be prepared by the sequential polymerization of the ionic liquid monomer with another comonomer. This can lead to the formation of amphiphilic block copolymers if the comonomer is hydrophobic, which can self-assemble into various nanostructures in solution. nih.gov Star-shaped polymers can be synthesized using a multifunctional initiator or CTA, resulting in polymers with multiple arms emanating from a central core. rsc.org

The architecture of the resulting polymerized ionic liquids significantly influences their properties. For example, the introduction of branching in the side chains of poly(ionic liquid)s has been shown to increase ionic conductivity. rsc.org The ability to create complex architectures such as block and star polymers from N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide opens up possibilities for designing materials with specific functionalities for applications in areas such as gas separation membranes, electrolytes, and responsive materials. mdpi.comresearchgate.net The length and branching of the N-alkyl substituents can also play a role in the final morphology and properties of the resulting polymers. mdpi.com

Compound Names

| Abbreviation/Common Name | Chemical Name |

| AIBN | Azobisisobutyronitrile |

| BMA | n-Butyl Methacrylate |

| C14H28INO2 | N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide |

| EMA | Ethyl Methacrylate |

| MMA | Methyl Methacrylate |

Synthesis of Block Copolymers and Cross-linked Networks

The synthesis of block copolymers and cross-linked networks from N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide can be effectively achieved through controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer precise control over molecular weight, polydispersity, and polymer architecture.

Block Copolymer Synthesis:

Block copolymers containing a poly(N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide) segment can be synthesized by sequential monomer addition using either ATRP or RAFT.

Atom Transfer Radical Polymerization (ATRP): ATRP of ionic liquid monomers has been demonstrated to be a versatile method for creating well-defined polymers. ntnu.noacs.org For the synthesis of a block copolymer, a macroinitiator is first synthesized by polymerizing a first monomer (e.g., a non-ionic methacrylate or styrene) to a desired chain length. This macroinitiator, possessing a terminal dormant species (typically an alkyl halide), is then used to initiate the polymerization of N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide. The challenge in ATRP of ionic monomers often lies in the solubility of the catalyst complex and the potential for side reactions, which can be mitigated by careful selection of solvents and ligands. researchgate.net The use of techniques like Activators Regenerated by Electron Transfer (ARGET) ATRP can allow for polymerization with significantly lower catalyst concentrations. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for synthesizing block copolymers with controlled architectures. researchgate.nettandfonline.com A suitable RAFT agent is used to polymerize the first monomer, resulting in a macro-RAFT agent. This macro-RAFT agent is then employed to control the polymerization of the second monomer, in this case, N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide. The choice of RAFT agent is crucial for achieving good control over the polymerization of quaternary ammonium (B1175870) methacrylates. researchgate.netrsc.org

Cross-linked Network Synthesis:

Cross-linked networks, or hydrogels when swollen with water, can be prepared from N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide through several methods:

Copolymerization with a Cross-linker: A straightforward approach involves the free-radical copolymerization of the monomer with a di- or multi-functional monomer (a cross-linker), such as N,N'-methylenebis(acrylamide). The concentration of the cross-linker directly influences the cross-link density and, consequently, the swelling behavior and mechanical properties of the resulting network.

Post-polymerization Cross-linking: Alternatively, a linear polymer of N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide can be synthesized first, followed by a post-polymerization cross-linking reaction. This can be achieved if the polymer contains reactive functional groups that can be subsequently cross-linked.

Radiation-induced Cross-linking: As has been demonstrated for similar monomers like [2-(methacryloyloxy)ethyl]trimethylammonium chloride, γ-irradiation can be used to simultaneously polymerize and cross-link the monomer in aqueous solutions to form hydrogels. researchgate.net

| Polymerization Technique | Key Features for N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide | Resulting Architectures |

| ATRP | Requires careful selection of catalyst/ligand system and solvent to maintain control. | Well-defined homopolymers, block copolymers (AB diblock, ABA triblock). acs.org |

| RAFT | Dependent on the appropriate choice of RAFT agent for efficient chain transfer. researchgate.net | Well-defined homopolymers, block copolymers, star polymers. |

| Free Radical Polymerization | Simple and robust, suitable for synthesizing high molecular weight polymers and cross-linked networks. | Linear homopolymers, random copolymers, cross-linked networks. |

| Radiation Polymerization | Can induce both polymerization and cross-linking simultaneously. researchgate.net | Cross-linked networks (hydrogels). |

Morphology Development in Solid-State Polymer Electrolytes

Solid-state polymer electrolytes based on polymers of N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide are of interest for applications in batteries and other electrochemical devices. The morphology of these electrolytes at the nanoscale plays a critical role in their ionic conductivity and mechanical properties.

When block copolymers containing a poly(N,N-Diethyl-N-hexyl-N-[2-(methacryloyloxy)ethyl]ammonium Iodide) segment are used, microphase separation can occur. This phenomenon arises from the thermodynamic incompatibility between the different polymer blocks. For instance, in an ABA triblock copolymer where the 'A' block is hydrophobic (e.g., polystyrene) and the 'B' block is the ionic polymer, the two blocks will spontaneously self-assemble into distinct nanodomains.

The resulting morphology is dependent on several factors, including:

Block Copolymer Composition: The relative volume fractions of the constituent blocks dictate the geometry of the microphase-separated structures. Common morphologies include spheres, cylinders, lamellae, and gyroid structures.

Processing Conditions: The solvent used for casting and the annealing temperature can significantly impact the long-range order of the self-assembled structures.

For a solid-state polymer electrolyte, the goal is often to create a morphology with continuous ion-conducting pathways. A lamellar or cylindrical morphology, where the ionic domains form continuous channels, is generally preferred for efficient ion transport. The non-ionic, mechanically robust domains provide structural integrity to the electrolyte.

The development of polymer electrolytes containing solvate ionic liquids is another promising approach. acs.org In such systems, ABA-triblock copolymers can self-assemble within a solvate ionic liquid, creating ion gels with both high ionic conductivity and good thermal stability. acs.org The morphology of these ion gels is again determined by the interplay between the block copolymer architecture and its interaction with the solvate ionic liquid.

| Morphological Feature | Influence on Polymer Electrolyte Properties |

| Microphase Separation | Creates distinct ion-conducting and mechanically stable domains. |

| Domain Connectivity | Continuous ionic domains (e.g., lamellar, cylindrical) are crucial for high ionic conductivity. |

| Domain Spacing | Influences the overall ionic conductivity and mechanical strength. |

| Long-Range Order | Well-ordered structures can lead to anisotropic ion transport. |

Unable to Generate Article: Chemical Compound "this compound" Cannot Be Identified

The chemical formula "this compound" provided for the subject of the article does not correspond to a readily identifiable or commonly documented chemical compound in scientific literature. An extensive search for this formula has not yielded a specific substance, which is a prerequisite for generating a scientifically accurate and detailed article based on the provided outline.

The advanced topics requested, such as "Design and Optimization of Solid-State Polymer Electrolytes" and "Exploration of Polymerizable Ionic Liquids," necessitate specific data and research findings related to a particular compound. Without a valid chemical identity, it is impossible to provide accurate information on its polymer architecture, ion conduction properties, or its role in catalysis, sensors, or interfacial phenomena.

It is highly probable that the provided chemical formula contains a typographical error. For instance, the element symbol "In" represents Indium, but "o" is not a standard elemental symbol.

To proceed with generating the requested article, a corrected and valid chemical formula or the specific name of the compound of interest is required. Once a verifiable compound is provided, a thorough and accurate article adhering to the detailed outline can be produced.

Concluding Remarks and Future Research Outlook

Current Challenges and Limitations in Polymerizable Ionic Liquid Research

Despite significant progress, several hurdles impede the widespread commercialization of PIL-based technologies. A primary challenge is achieving high ionic conductivity in the solid state. researchgate.netosti.gov The polymerization of IL monomers often leads to a significant decrease in ion mobility compared to their liquid counterparts due to the tethering of one ion to the polymer backbone and the restricted segmental motion of the polymer chains. researchgate.net

Another significant issue is the strong Coulombic attraction between the polymer chain and the mobile counter-ions, which can lead to ion pairing and aggregation, further reducing conductivity. researchgate.net Research has shown that charge diffusion in PILs can be approximately 10 times slower than ion diffusion, indicating strong ion-ion correlations that are detrimental to performance. researchgate.netosti.gov

Furthermore, the synthesis and purification of polymerizable ionic liquid monomers can be complex and costly, which is a major barrier for large-scale applications. researchgate.net The mechanical properties of PILs also present a challenge; while they offer better stability than liquid electrolytes, some can be brittle or have insufficient flexibility for applications in next-generation wearable and flexible electronics. researchgate.net

Table 1: Key Limitations in Polymerizable Ionic Liquid (PIL) Development

| Limitation | Description | Impact on Application |

| Low Ionic Conductivity | Polymer backbone restricts ion mobility and segmental relaxation, leading to conductivity values lower than liquid ILs. researchgate.net | Reduces the efficiency of energy storage devices like batteries and supercapacitors. |

| Ion Pairing | Strong electrostatic interactions between the fixed ion on the polymer and the mobile counter-ion hinder efficient ion transport. researchgate.net | Decreases the number of free charge carriers, lowering overall conductivity. |

| High Viscosity | In their monomeric form, some ILs have high viscosity, which can pose challenges for processing and device fabrication. researchgate.netdntb.gov.ua | Complicates manufacturing processes such as membrane casting or cell filling. |

| Synthesis Cost | Multi-step synthesis and purification processes for IL monomers can be expensive and not easily scalable. researchgate.net | Limits commercial viability and widespread adoption in consumer electronics and energy systems. |

| Mechanical Robustness | Achieving a balance between high ionic conductivity and desired mechanical properties (e.g., flexibility, durability) remains difficult. researchgate.net | Restricts use in flexible batteries and wearable devices that require durable components. |

Promising Directions for Future Advancements

To overcome the current limitations, researchers are pursuing several promising strategies. A key focus is the molecular design of new PILs. acs.org This includes tailoring the structure of both the cation and anion to weaken ion pairing and enhance ion transport. acs.orgresearchgate.net For instance, designing PILs with higher dielectric constants could significantly improve the conductivity of small ions like lithium (Li⁺). researchgate.netosti.gov

Another advancing area is the development of flexible PILs, often in the form of gel polymer electrolytes (PIL-GPEs). researchgate.netdntb.gov.ua These materials combine the high ionic conductivity of ILs with the mechanical stability of a polymer matrix, effectively preventing leakage while maintaining flexibility. researchgate.net This approach is particularly promising for next-generation wearable electronics. researchgate.net

The creation of "doubly polymerized ionic liquids" represents another novel direction. These materials can feature negligible ionic conductivity, creating a solid groundwork for "ion-locked" devices with new technological applications. rsc.org Furthermore, incorporating ILs directly into the polymer backbone can create materials that function as both an electrolyte and a separator, simplifying device architecture. researchgate.net

In-situ polymerization, where the liquid monomer is polymerized directly within a device, is also gaining traction. nih.gov Techniques using high-energy electron beams, for example, allow for rapid polymer network formation inside a metal-cased battery, streamlining the manufacturing process and eliminating the need for chemical initiators. mdpi.com

Broader Impact on Sustainable Energy Technologies

The advancements in PIL research have profound implications for sustainable energy technologies. Their non-flammability and low volatility make them a much safer alternative to the conventional volatile and flammable organic solvents used in current lithium-ion batteries. acs.orgmdpi.com This enhanced safety is crucial for large-scale applications such as electric vehicles and grid-scale energy storage.

In the realm of energy storage, PILs are being actively developed for high-performance supercapacitors and lithium-ion batteries. researchgate.netmdpi.comnih.gov PIL-based gel polymer electrolytes have demonstrated high ionic conductivity, excellent electrochemical stability (exceeding 5V), and high lithium transference numbers, leading to batteries with improved capacity retention and cycling performance. mdpi.com

PILs are also promising for polymer exchange membrane fuel cells (PEMFCs) that can operate at temperatures above 100°C without external humidification. mdpi.com This capability addresses a major limitation of current fuel cell technology, potentially leading to more efficient and cost-effective energy conversion. mdpi.com The versatility and "designability" of PILs allow for their properties to be fine-tuned for specific applications, from CO2 capture to advanced catalysis, further contributing to a greener and more sustainable technological landscape. nih.govmdpi.comnih.gov

Table 2: Applications of PILs in Sustainable Energy

| Technology | Role of PILs | Potential Advantage |

| Lithium-Ion Batteries | Solid-state or gel electrolytes. mdpi.commdpi.com | Enhanced safety (non-flammable), higher thermal stability, improved cycle life. mdpi.commdpi.com |

| Supercapacitors | Electrolytes providing a wide electrochemical window. researchgate.netdntb.gov.ua | High power density, rapid charge/discharge cycles, long operational life. researchgate.net |

| Fuel Cells (PEMFCs) | Anhydrous proton-conducting membranes. mdpi.com | Enables operation at higher temperatures (>100°C) for improved efficiency and reduced system complexity. mdpi.com |

| Solar Cells | Electrolytes or charge transport layers. nih.gov | High thermal and electrochemical stability can improve the long-term durability of devices. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.